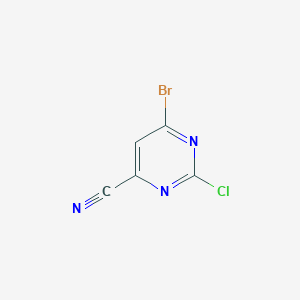
6-Bromo-2-chloropyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloropyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring. Pyrimidines are a class of organic compounds that are widely found in nature, including in nucleotides such as cytosine, thymine, and uracil. The presence of halogen atoms in the pyrimidine ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloropyrimidine-4-carbonitrile typically involves the halogenation of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where a pyrimidine derivative is treated with bromine and chlorine sources under controlled conditions. For example, starting from 2-chloropyrimidine-4-carbonitrile, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product by providing better heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Aminopyrimidines: Formed by substitution with amines.
Thiolated Pyrimidines: Formed by substitution with thiols.
Coupled Products: Formed by coupling reactions with aryl or alkyl halides.
Scientific Research Applications
6-Bromo-2-chloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloropyrimidine: Similar structure but lacks the nitrile group.
6-Chloropyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-chloropyridine-3-carbonitrile: Similar halogenation pattern but different ring structure.
Uniqueness
6-Bromo-2-chloropyrimidine-4-carbonitrile is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring along with a nitrile group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5HBrClN3 |
|---|---|
Molecular Weight |
218.44 g/mol |
IUPAC Name |
6-bromo-2-chloropyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5HBrClN3/c6-4-1-3(2-8)9-5(7)10-4/h1H |
InChI Key |
QPTDPXDJUAPWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Br)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















